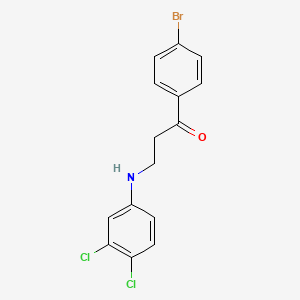
1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone is a useful research compound. Its molecular formula is C15H12BrCl2NO and its molecular weight is 373.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone, also known by its CAS number 882748-76-7, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H12BrCl2NO
- Molecular Weight : 373.07 g/mol
- IUPAC Name : 1-(4-bromophenyl)-3-(3,4-dichloroanilino)propan-1-one
- Canonical SMILES : C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)Br
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific protein kinases involved in tumorigenesis. The compound has shown potency against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in several cancers.
Inhibition Studies
- IC50 Values : Preliminary studies have reported IC50 values in the low nanomolar range for these kinases, indicating strong inhibitory potential against cancer cell lines expressing these mutations .
Anticancer Activity
This compound has been investigated for its anticancer properties. The compound's structure suggests it may interfere with signaling pathways critical for cancer cell proliferation and survival.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines harboring the KIT D816V mutation. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Multidrug Resistance Reversal
Another promising area of research is the compound's potential role as a multidrug resistance (MDR) reverser. By inhibiting efflux pumps such as P-glycoprotein, it may enhance the efficacy of existing chemotherapeutic agents.
- Research Findings : A study highlighted that co-administration of this compound with conventional anticancer drugs led to a marked increase in drug accumulation within resistant cancer cells .
Toxicity and Safety Profile
Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Studies are ongoing to determine the therapeutic window and potential side effects.
Summary of Research Findings
| Study | Findings |
|---|---|
| In vitro cancer cell studies | Induced apoptosis in KIT D816V mutation-positive cells |
| MDR reversal studies | Enhanced drug accumulation in resistant cell lines |
| Kinase inhibition assays | Low nanomolar IC50 values against KIT and PDGFRA |
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQIPOKFAGATAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













